2,2'-Methylenebis(3-tert-butylphenol)
Description
Structure
3D Structure
Properties
CAS No. |
142281-96-7 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-tert-butyl-2-[(2-tert-butyl-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)16-9-7-11-18(22)14(16)13-15-17(21(4,5)6)10-8-12-19(15)23/h7-12,22-23H,13H2,1-6H3 |
InChI Key |
KAUYPCYFIGVBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)CC2=C(C=CC=C2O)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of 2,2 Methylenebis 3 Tert Butylphenol
Acid-Catalyzed Condensation Reactions in the Synthesis of Bisphenols
Acid-catalyzed condensation is a cornerstone for the industrial production of bisphenols, including 2,2'-Methylenebis(3-tert-butylphenol). The process involves the electrophilic substitution of the phenolic ring with a methylene (B1212753) bridge derived from formaldehyde (B43269) or its equivalents.
The condensation of phenols with formaldehyde under acidic conditions proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:
Activation of Formaldehyde : In the presence of an acid catalyst (H⁺), the carbonyl oxygen of formaldehyde is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, forming a highly reactive hydroxycarbocation ([CH₂OH]⁺).
Electrophilic Attack : The electron-rich phenol (B47542) ring, activated by the hydroxyl group, acts as a nucleophile. The attack preferentially occurs at the ortho and para positions relative to the hydroxyl group due to resonance stabilization of the resulting intermediate (a carbocation). In the case of 3-tert-butylphenol (B181075), the bulky tert-butyl group at the meta position directs the substitution primarily to the ortho and para positions.
Formation of Hydroxymethylphenol : The intermediate carbocation loses a proton to restore the aromaticity of the ring, resulting in the formation of a hydroxymethylphenol derivative (e.g., 2-hydroxymethyl-3-tert-butylphenol and 4-hydroxymethyl-3-tert-butylphenol).
Second Electrophilic Attack : The hydroxymethylphenol intermediate is then activated by the acid catalyst. The hydroxyl group of the hydroxymethyl moiety is protonated and subsequently eliminated as a water molecule, generating a benzylic carbocation. This carbocation is a potent electrophile.
Formation of the Methylene Bridge : The benzylic carbocation then attacks a second molecule of 3-tert-butylphenol at an activated ortho or para position. The final step involves the loss of a proton from the attacked ring to regenerate the aromatic system, yielding the methylene-bridged bisphenol product. The formation of 2,2'-Methylenebis(3-tert-butylphenol) occurs when the linkage is between the ortho positions of two 3-tert-butylphenol molecules.
The choice of acid catalyst plays a pivotal role in directing the reaction towards the desired product, influencing both the rate of reaction and the selectivity for the 2,2'-isomer. Common catalysts include mineral acids and solid acid catalysts.
Mineral Acids : Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective catalysts for this condensation. google.com They are homogenous catalysts, ensuring good contact with the reactants. However, their use can lead to challenges in separation from the reaction mixture, requiring neutralization steps that generate waste. Furthermore, their strong acidity can sometimes promote side reactions, such as the formation of oligomers or undesired isomers.
Cation-Exchange Resins : Solid acid catalysts, particularly sulfonated polystyrene-divinylbenzene cation-exchange resins , have emerged as a more environmentally friendly and technologically simple alternative. google.com These heterogeneous catalysts offer several advantages:
Ease of Separation : They can be easily removed from the reaction mixture by simple filtration, facilitating reuse and continuous processing.
Reduced Waste : The need for a neutralization step is eliminated, leading to a cleaner process with no wastewater formation. google.com
High Yield and Purity : Studies on related bisphenols have shown that cation-exchange resins can lead to high yields (up to 98-99%) and produce high-quality products. google.com
The table below summarizes the impact of different catalyst types on the synthesis of related methylenebis(alkylphenols).
| Catalyst Type | Advantages | Disadvantages | Reported Yield |
| Sulfuric Acid | High reactivity, low cost. google.com | Difficult to separate, potential for side reactions, waste generation from neutralization. google.com | Up to 98% google.com |
| Phosphoric Acid | Effective catalyst. google.com | Similar separation and waste issues as sulfuric acid. | Not specified |
| Cation-Exchange Resins | Easy separation and reusability, no waste water, allows for continuous processing, high product purity. google.comrug.nl | Potentially lower reaction rates compared to strong mineral acids, mass transfer limitations at higher temperatures. rug.nlosti.gov | 97-99% google.com |
To maximize the yield and purity of 2,2'-Methylenebis(3-tert-butylphenol), careful optimization of reaction conditions is essential.
Temperature : The reaction temperature significantly affects the rate of condensation. The synthesis of related methylenebis(dialkylphenols) can be carried out in a broad temperature range, from 30°C to 140°C. google.com
At lower temperatures (e.g., 30°C - 70°C), the reaction proceeds more slowly but can offer higher selectivity towards the desired isomer. google.com
Higher temperatures (e.g., 80°C - 140°C) accelerate the reaction, leading to shorter reaction times. However, excessively high temperatures can promote the formation of byproducts and oligomers. google.com In some continuous processes using cation-exchange resins, temperatures up to 135°-140° C have been used to achieve high conversion in a short time. google.com
Solvent : The choice of solvent is critical. While some processes use organic solvents like heptane (B126788) or chlorobenzene, a notable method employs acetals, such as methylal (dimethoxymethane), which act as both a solvent and a condensing agent (a source of formaldehyde). google.com This approach offers the advantage of conducting the reaction in a homogeneous solution, eliminating the need for surfactants that are often required in water-emulsion processes. google.com The use of acetals also helps to avoid the formation of large amounts of wastewater. google.com
The molar ratio of the reactants—3-tert-butylphenol and the formaldehyde source—is a key parameter for controlling the product distribution.
Phenol to Formaldehyde Ratio : A molar excess of the phenol is generally used to minimize the formation of higher oligomers and ensure that the formaldehyde source is fully consumed. The stoichiometric relationship for the formation of the bisphenol is two moles of phenol to one mole of formaldehyde.
Use of Acetals as Reactants : When an acetal (B89532) like methylal is used, it can be employed in a significant excess, serving as the reaction medium. For instance, ratios of 4-5 moles of methylal per mole of the phenolic substrate are preferred, although the stoichiometric requirement is only 0.5 moles of acetal per mole of phenol. google.com The excess unreacted acetal can be distilled off and recycled. google.com
Optimization of Reaction Conditions for Enhanced Purity and Conversion
Novel Synthetic Approaches and Process Intensification
Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and scalable methods for producing bisphenols.
Continuous Flow Synthesis : A significant development is the move from batch processing to continuous flow systems. Using a packed bed reactor with a cation-exchange resin as the catalyst allows for the continuous production of methylenebis(alkylphenols). google.com In such a setup, a solution of the phenol in an acetal is passed through one or more heated reactors containing the resin. This method offers excellent control over reaction parameters, reduces reactor volume, enhances safety, and can achieve near-quantitative yields and high purity. google.com A continuous process also eliminates batch-to-batch variations and simplifies product work-up.
Process Intensification with Novel Reactors : Research into related compounds has demonstrated the use of advanced reactors for process intensification. For example, the synthesis of a derivative of 2,2'-methylene-bis(4,6-di-tert-butyl) phenol was successfully carried out in a continuous Coflore agitated cell reactor (ACR). acs.org This type of reactor is particularly effective at handling reactions where a solid precipitate is formed, preventing clogging that can occur in simple flow reactors. acs.org While this example is for a subsequent phosphorylation reaction, the principle of using advanced reactors to overcome processing challenges is applicable to the primary synthesis of the bisphenol backbone. Such approaches can lead to significantly shorter residence times, increased yields, and easier scale-up compared to traditional batch operations. acs.org
Continuous Flow Reactor Systems for Bisphenol Synthesis
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of specialty chemicals, including bisphenols. syrris.comresearchgate.net This approach involves pumping reactants through a system of tubes or channels, often with integrated heating, cooling, and mixing, to achieve a continuous production stream. syrris.commit.edu The primary advantages of continuous flow systems include superior control over reaction parameters like temperature and residence time, improved safety profiles, and enhanced efficiency. researchgate.netazolifesciences.com For bisphenol synthesis, which can involve exothermic reactions and the formation of solid byproducts, continuous flow reactors offer significant benefits. acs.orggoogle.com
A significant challenge in the synthesis of certain bisphenol derivatives, particularly during subsequent reactions like phosphorylation, is the precipitation of solid byproducts, which can lead to channel clogging in standard flow reactors. acs.org For instance, in the phosphorylation of a related compound, 2,2′-methylene-bis(4,6-di-tert-butylphenol), the formation of triethylamine (B128534) hydrochloride precipitate poses a severe operational issue. acs.org
To address this, specialized reactor designs are employed. The Coflore Agitated Cell Reactor (ACR) , which is based on the principle of a continuous stirred-tank reactor (CSTR), has proven effective in handling such precipitating reactions. acs.org The key features of the ACR are:
Active Agitation: The reactor contains moving agitators that create violent mixing within the cells. acs.org
Precipitation Handling: This agitation prevents solids from settling and blocking the flow path. acs.org
Particle Size Control: The system helps to control the particle size of the precipitate, facilitating its movement through the reactor. acs.org
The use of an ACR successfully overcomes the clogging issues caused by precipitates, enabling a stable and continuous synthesis process. acs.org
The transition from batch to continuous flow synthesis for bisphenol-related reactions can lead to substantial improvements in efficiency and yield. A comparative analysis highlights several key advantages of continuous flow processing. researchgate.netazolifesciences.com
In the context of the phosphorylation of 2,2′-methylene-bis(4,6-di-tert-butylphenol), a direct comparison demonstrates the superiority of the continuous flow method. acs.org While batch processes are often limited by inefficient heat and mass transfer and can lead to lower yields and more by-products, continuous systems offer precise control that optimizes the reaction. researchgate.netazolifesciences.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for the Phosphorylation of a Methylenebis(tert-butylphenol) Derivative
| Parameter | Batch Operation | Continuous Flow (Optimized) |
|---|---|---|
| Yield | Lower (exact value not specified) | ~98% acs.org |
| Residence/Reaction Time | Longer | 4 minutes acs.org |
| Operating Temperature | Not specified | 100 °C acs.org |
| Process Control | Less precise control over heat/mass transfer azolifesciences.com | Precise control over temperature and residence time researchgate.net |
| Scalability | Complex | Straightforward scale-up acs.org |
| Operational Issues | Potential for side reactions and impurities researchgate.net | Overcomes precipitation and clogging issues acs.org |
As the data indicates, continuous flow synthesis not only achieves a significantly higher yield (nearly 98%) but also dramatically reduces the required reaction time to just a few minutes. acs.org This efficiency gain is attributed to the enhanced process control and the ability to operate at higher temperatures safely. researchgate.netacs.org
Derivatization Reactions and Functionalization Strategies
2,2'-Methylenebis(3-tert-butylphenol) and its structural isomers are versatile platforms for further chemical modification. Derivatization reactions introduce new functional groups, enabling the creation of molecules with tailored properties for specific applications, such as functional material precursors or metal-binding ligands.
Phosphorylation is a key functionalization strategy for hindered phenols. The reaction of the hydroxyl groups with phosphorylating agents, such as phosphorus oxychloride (POCl₃), introduces phosphate (B84403) moieties. This transformation is crucial for producing intermediates for materials like polymer nucleating agents. acs.org
A study on the phosphorylation of 2,2′-methylene-bis(4,6-di-tert-butylphenol) in a continuous flow reactor demonstrated a highly efficient process to produce the corresponding phosphate chloride. acs.org
Reaction: The bisphenol is reacted with POCl₃ in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. acs.org
Product: The resulting product is 2,2′-methylene-bis(4,6-di-tert-butylphenol) phosphate chloride. acs.org
Efficiency: The continuous flow process achieved a yield of nearly 98% with a residence time of only 4 minutes at 100°C. acs.org
This efficient synthesis showcases how phosphorylation can be effectively applied to methylenebis(phenol) structures to generate valuable precursors for advanced materials. acs.org
The two hydroxyl groups in 2,2'-Methylenebis(3-tert-butylphenol), positioned in proximity due to the methylene bridge, can act as a bidentate ligand, capable of binding to a single metal center or bridging two metal centers. ebsco.comlookchem.com This process, known as chelation, results in the formation of a stable, ring-like coordination complex. ebsco.comnumberanalytics.com
The coordination chemistry of structurally similar ligands, such as 4,4′-methylenebis(2,6-di-tert-butylphenol) (H₂-4DBP), with Group 4 metals (Titanium, Zirconium, Hafnium) has been investigated. lookchem.comacs.org These studies reveal that the bisphenol ligand can bridge two metal centers, leading to the formation of dinuclear complexes. lookchem.com
Table 2: Examples of Metal Complexes with a Methylenebis(phenol) Ligand
| Metal (M) | Alkoxide Ligand (OR) | Resulting Complex Formula | Source |
|---|---|---|---|
| Titanium (Ti) | OBuᵗ (tert-Butoxide) | [(OBuᵗ)₃Ti]₂(μ-4DBP) | lookchem.com |
| Titanium (Ti) | ONep (Neopentoxide) | [(ONep)₃Ti]₂(μ-4DBP) | lookchem.com |
| Zirconium (Zr) | OBuᵗ (tert-Butoxide) | [(OBuᵗ)₃Zr]₂(μ-4DBP) | lookchem.com |
In these examples, the 4DBP ligand loses the protons from its two hydroxyl groups and coordinates to two separate metal-alkoxide fragments, acting as a bridging ligand (indicated by μ). lookchem.com The flexible nature of the methylene bridge combined with the steric bulk of the tert-butyl groups influences the geometry and stability of the resulting metal complexes. lookchem.comacs.org This ability to form stable chelates makes these bisphenols valuable ligands in catalysis and material science.
Mechanistic Investigations of Antioxidant and Stabilization Activities
Fundamental Principles of Phenolic Antioxidant Action
Phenolic compounds, including 2,2'-Methylenebis(3-tert-butylphenol), are a significant class of antioxidants that impede oxidative processes. nih.gov Their primary role is to interrupt the degradation processes that occur when organic materials react with molecular oxygen, a process known as autoxidation. specialchem.com This process, initiated by factors like heat or light, forms free radicals that can lead to the degradation of the material. specialchem.com
The principal mechanism by which phenolic antioxidants counteract oxidation is through Hydrogen Atom Transfer (HAT). nih.govacs.orgresearchgate.net In this process, the phenolic antioxidant donates a hydrogen atom from its hydroxyl (-OH) group to a free radical, thereby neutralizing it and stopping the oxidative chain reaction. nih.govwikipedia.org This ability to donate a hydrogen atom is a key characteristic of phenolic antioxidants. nih.govnih.gov The HAT mechanism is considered a fundamental pathway for antiradical and antioxidant processes. acs.orgrsc.org
The rate and efficiency of the HAT reaction are influenced by the bond dissociation enthalpy (BDE) of the O-H bond in the phenol (B47542); a lower BDE facilitates the donation of the hydrogen atom and thus enhances antioxidant activity. mdpi.com
Upon donating a hydrogen atom, the phenolic antioxidant is itself converted into a phenoxy radical. nih.govwikipedia.org The stability of this newly formed radical is crucial for the antioxidant's effectiveness. A stable phenoxy radical is less likely to initiate new oxidation chains. The stability of the phenoxy radical is primarily achieved through the delocalization of the unpaired electron across the aromatic ring. wikipedia.orgresearchgate.net This resonance stabilization distributes the radical character, rendering the molecule less reactive. wikipedia.orgnih.gov
The general mechanism can be depicted as follows: ROO• + ArOH → ROOH + ArO• ROO• + ArO• → nonradical products
Where ROO• represents a peroxy radical and ArOH is the phenolic antioxidant. The resulting phenoxy radical (ArO•) can then react with another peroxy radical to form stable, non-radical products. wikipedia.org
The presence of bulky substituents, such as tert-butyl groups, on the phenol ring plays a significant role in the stability and reactivity of the phenoxy radical. nih.gov These groups provide steric hindrance, which physically shields the radical center, protecting it from rapid oxidation and other reactions that could propagate the oxidative cycle. nih.govwikipedia.org This steric hindrance, particularly from ortho-positioned tert-butyl groups, is a key design feature in many synthetic phenolic antioxidants, contributing to their high efficiency. wikipedia.orgresearchgate.net The large size of the tert-butyl group enhances the stability of the phenol by providing this protective shield. nih.gov
Substituents on the aromatic ring can significantly influence the antioxidant activity of a phenolic compound. mdpi.com Electron-donating groups (EDGs), such as alkyl groups (like the tert-butyl and methyl groups in 2,2'-Methylenebis(3-tert-butylphenol)), enhance the antioxidant capacity. mdpi.comnih.gov These groups increase the electron density on the aromatic ring and the hydroxyl group through an inductive effect. nih.govwikipedia.org This increased electron density helps to stabilize the phenoxy radical formed after hydrogen donation and can also lower the O-H bond dissociation enthalpy, making the hydrogen atom easier to donate. wikipedia.orgmdpi.com The presence of EDGs is considered beneficial for potent antioxidant activity. mdpi.comresearchgate.net
Table 1: Effects of Substituents on Phenolic Antioxidant Activity
| Substituent Effect | Impact on Antioxidant Activity | Mechanism of Action |
|---|---|---|
| Electron-Donating Groups (e.g., alkyl, methoxy) | Enhances activity. mdpi.comnih.gov | Increases electron density on the ring, stabilizing the phenoxy radical and lowering O-H bond dissociation energy. nih.govwikipedia.orgmdpi.com |
| Electron-Withdrawing Groups (e.g., nitro) | Decreases activity. mdpi.comnih.gov | Reduces electron density, potentially destabilizing the phenoxy radical. researchgate.net |
| Steric Hindrance (e.g., tert-butyl groups) | Increases stability. nih.gov | Physically shields the radical center, preventing further reactions. nih.govwikipedia.org |
Synergistic Stabilization Systems
To enhance the protective effect, phenolic antioxidants are often used in combination with other types of stabilizers, creating a synergistic system that offers more comprehensive protection against degradation. specialchem.com
Primary antioxidants like 2,2'-Methylenebis(3-tert-butylphenol) are most effective when paired with secondary antioxidants. specialchem.com Secondary antioxidants, such as phosphites and thioethers, function by decomposing hydroperoxides (ROOH), which are formed during the initial stages of oxidation and can break down to form more radicals. specialchem.comnih.gov
Mechanisms of Polymer Stabilization
2,2'-Methylenebis(3-tert-butylphenol) plays a crucial role in protecting polymers from degradation induced by heat and oxygen. Its stabilizing action is rooted in its chemical structure, which allows it to interfere with the auto-oxidation cycle of polymers.
The thermal degradation of polymers is a free-radical chain reaction initiated by heat, which leads to the formation of alkyl radicals on the polymer backbone. In the presence of oxygen, these are rapidly converted to peroxy radicals, propagating a cycle of degradation that results in chain scission and cross-linking, ultimately leading to the loss of mechanical properties. specialchem.com
2,2'-Methylenebis(3-tert-butylphenol), as a primary antioxidant, inhibits these degradation pathways through the following mechanism:
Hydrogen Donation: The phenolic hydroxyl groups of the molecule readily donate a hydrogen atom to the highly reactive peroxy radicals (ROO•) and alkoxy radicals (RO•). This converts the radicals into stable hydroperoxides and alcohols, respectively, and in turn, the antioxidant is converted into a resonance-stabilized phenoxy radical.
Radical Termination: The resulting phenoxy radical is sterically hindered by the ortho-tert-butyl groups, which makes it relatively stable and unable to initiate new degradation chains. It can then terminate another radical, effectively breaking the degradation cycle.
The long-term exposure of polymers to oxygen, especially at elevated temperatures, leads to oxidative aging, characterized by brittleness, discoloration, and a general decline in performance. 2,2'-Methylenebis(3-tert-butylphenol) significantly enhances the oxidative stability of polymers by increasing the oxidative induction time (OIT). OIT is a measure of the time a material can resist oxidation at a specific temperature. specialchem.com
The bulky tert-butyl groups on the phenolic rings enhance the electron density of the hydroxyl group, facilitating hydrogen donation and stabilizing the resulting phenoxy radical. nih.gov This structure slows down the rate of oxidation, thereby extending the service life of the polymer. nih.gov
The table below illustrates the effect of a hindered phenolic antioxidant on the oxidative stability of a polymer.
| Polymer System | Antioxidant | Test Condition | Result |
| Polypropylene (B1209903) (PP) | Hindered Phenolic Antioxidant | Air-circulating oven at 115 °C | Increased time to embrittlement |
| High-Density Polyethylene (B3416737) (HDPE) | Hindered Phenolic Antioxidant | Oxidative Induction Time (OIT) at 200 °C | Significantly longer OIT compared to unstabilized HDPE |
In cross-linked polymers, such as cross-linked polyethylene (XLPE) used in cable insulation, maintaining the integrity of the three-dimensional network is critical for their mechanical and electrical properties. researchgate.net Oxidative degradation can lead to chain scission, which breaks down the cross-linked network, or further cross-linking, which can make the material more brittle. specialchem.comnih.gov
2,2'-Methylenebis(3-tert-butylphenol) helps to preserve the cross-linked network by:
Controlling Cross-linking: While some cross-linking is desirable, excessive cross-linking due to oxidative processes can be detrimental. The antioxidant moderates this by reducing the concentration of radicals available to form new cross-links.
Studies on cross-linked polyethylene have shown that the presence of hindered phenolic antioxidants can delay the onset of degradation and help maintain the mechanical properties of the material over time. researchgate.net
Advanced Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, is fundamental in identifying the various functional groups and bonding arrangements within a molecule. The absorption or scattering of infrared radiation corresponds to specific vibrational modes of the chemical bonds, offering a molecular fingerprint.
ATR-IR is a convenient sampling technique that allows for the analysis of solid and liquid samples with minimal preparation. For 2,2'-Methylenebis(3-tert-butylphenol), an ATR-IR spectrum would be expected to be largely comparable to a standard transmission FTIR spectrum, providing similar information regarding functional groups. This technique would be particularly useful for routine identification and quality control. Specific ATR-IR spectra for this compound are not available in the reviewed databases.
Analyzing the infrared spectrum of 2,2'-Methylenebis(3-tert-butylphenol) in the vapor phase would provide information on the isolated molecule, free from intermolecular interactions present in the condensed state. This can lead to sharper absorption bands and can be useful for theoretical and computational comparisons. No vapor phase IR data for this specific compound could be located.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the unambiguous structural confirmation of 2,2'-Methylenebis(3-tert-butylphenol) and for assessing its purity.
¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. One would expect to see distinct signals for the phenolic OH protons, the aromatic protons, the methylene (B1212753) bridge protons, and the protons of the tert-butyl groups.
¹³C NMR would provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons, the methylene bridge carbon, and the carbons of the tert-butyl groups.
Despite the critical importance of this technique, no experimental NMR data for 2,2'-Methylenebis(3-tert-butylphenol) has been identified in the available scientific literature.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Tandem mass spectrometry (MS-MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to observe the resulting product ions. This technique would provide detailed structural information about 2,2'-Methylenebis(3-tert-butylphenol) by revealing how the molecule breaks apart under energetic conditions. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the tert-butyl groups and fragmentation around the methylene bridge, helping to confirm the molecular structure. Regrettably, no MS-MS studies specifically detailing the fragmentation of 2,2'-Methylenebis(3-tert-butylphenol) are available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for separating and identifying individual components within a mixture. In the context of 2,2'-Methylenebis(3-tert-butylphenol), often referred to as Antioxidant 2246 (AO 2246), GC-MS is instrumental in analyzing its purity and identifying products that may form under various degradation conditions. nih.gov
In a study on the catalytic ozonation of AO 2246, GC-MS analysis was crucial in identifying the dominant oxidation products. nih.gov This process, aimed at degrading the antioxidant, resulted in a variety of smaller molecules. The identification of these degradation products provides valuable information on the degradation pathways of the parent compound. nih.gov
Some of the identified oxidation products from the degradation of AO 2246 include:
3,5-bis(1,1-dimethylethyl)phenol nih.gov
4-(1,5-dihydroxy-2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-one nih.gov
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)- nih.gov
5-tert-butyl-6-3,5-diene-2-one nih.gov
2-hydroxyhexanoic acid nih.gov
2-propenoic acid 1,1-dimethylethyl ester nih.gov
Butanoic acid, 2-methyl-, methyl ester nih.gov
Propanoic acid, 2,2-dimethyl- nih.gov
The ability of GC-MS to separate these compounds, coupled with the mass spectrometer's capability to provide distinct mass fragmentation patterns, allows for their confident identification. ub.edu This information is vital for understanding the environmental fate and potential impact of 2,2'-Methylenebis(3-tert-butylphenol).
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a primary technique for determining the arrangement of atoms within a crystalline solid. This method provides fundamental information about the crystal structure, including unit cell dimensions and the positions of atoms in the crystal lattice.
Single Crystal X-ray Diffraction for Precise Atomic Arrangement
Single crystal X-ray diffraction offers the most precise determination of a molecule's three-dimensional structure. For a related compound, 2,4,6-tri-tert-butylphenoxyl radical, single crystal X-ray analysis revealed a monoclinic crystal system with the space group C 2/c. rsc.org While this is not 2,2'-Methylenebis(3-tert-butylphenol), it illustrates the level of detail that can be obtained from this technique, including lattice parameters and the precise arrangement of atoms. rsc.orgnih.govijirset.com
Powder X-ray Diffraction for Polymorphism and Unit Cell Parameters
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. americanpharmaceuticalreview.com Polymorphism is significant as different crystal forms can exhibit distinct physical properties. americanpharmaceuticalreview.com
A study comparing 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (B1676452) with a similar compound, 2,2'-Thiobis(4-methyl-6-tert-butylphenol), utilized powder diffraction. researchgate.net The investigation revealed that 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) crystallizes in the orthorhombic system with the space group Pna21(33). researchgate.net The refined unit cell parameters were determined to be a=1.6203(5) nm, b=1.2827(5) nm, and c=1.0197(3) nm. researchgate.net This data is crucial for the characterization and quality control of the crystalline solid.
Table 1: Crystallographic Data for 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna21(33) |
| a | 1.6203(5) nm |
| b | 1.2827(5) nm |
| c | 1.0197(3) nm |
Data sourced from a powder diffraction investigation. researchgate.net
Chromatographic Techniques for Separation and Purity Determination
Chromatographic techniques are essential for the separation, identification, and quantification of 2,2'-Methylenebis(3-tert-butylphenol) and related substances. These methods are widely used in quality control and research to ensure the purity of the compound and to analyze its presence in various matrices.
High Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile or thermally unstable compounds. For phenolic compounds, reversed-phase HPLC with UV detection is a common and effective method.
In a study developing a method for the determination of 2,6-di-tert-butylphenol, a related compound, an ion suppression reversed-phase HPLC method was utilized. researchgate.net The separation was achieved on a C18 column with a mobile phase of methanol (B129727) and water containing perchloric acid, and detection was performed using a UV detector at 275 nm. researchgate.net This method demonstrated excellent repeatability, precision, and accuracy, with a limit of detection of 0.2 μg/mL. researchgate.net Such methods can be adapted for the quantitative analysis of 2,2'-Methylenebis(3-tert-butylphenol) in various samples, ensuring product quality and monitoring its levels in different applications.
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile compounds. The assay of related compounds like 4,4′-Methylenebis(2,6-di-tert-butylphenol) is often performed using GC, with a specified purity of ≥98.0%. sigmaaldrich.comsigmaaldrich.com
For the analysis of volatile components, GC is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The choice of column is critical for achieving good separation. For instance, a method for analyzing methyl tert-butyl ether and its degradation products utilized a column with a stationary phase of nitroterephthalic acid-modified polyethylene (B3416737) glycol. nih.gov The optimized GC conditions, including carrier gas flow rate and oven temperature programming, are essential for achieving the desired separation and resolution of analytes. nih.govmdpi.comfmach.it
A study focusing on the analysis of volatile organic compounds in water demonstrated the use of headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. researchgate.net Different SPME fibers were evaluated to optimize the extraction of target analytes. researchgate.net This approach allows for the sensitive detection of volatile compounds at low concentrations.
Computational Chemistry and Theoretical Modeling of 2,2 Methylenebis 3 Tert Butylphenol
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic environment of 2,2'-Methylenebis(3-tert-butylphenol), which dictates its chemical behavior, particularly its function as a radical scavenger.
The primary mechanism by which phenolic antioxidants inhibit oxidation is through the donation of a hydrogen atom from their hydroxyl (-OH) group to a free radical. The energy required for this process is the Bond Dissociation Enthalpy (BDE). A lower O-H BDE indicates a greater ease of hydrogen donation and, typically, a higher antioxidant activity.
Theoretical calculations, particularly using Density Functional Theory (DFT), have become reliable for predicting BDEs. pan.olsztyn.pl Methods like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) can calculate BDEs with deviations from experimental values generally within 2-3 kcal/mol. pan.olsztyn.pl For phenolic compounds, the BDE is influenced by substituent groups on the aromatic ring. Electron-donating groups generally lower the O-H BDE, stabilizing the resulting phenoxyl radical.
Table 1: Calculated O-H Bond Dissociation Enthalpies (BDEs) of Phenol (B47542) and Related Compounds
| Compound | Calculated BDE (kcal/mol) | Method | Reference |
|---|---|---|---|
| Phenol | 89.0 ± 1.0 | CBS-APNO | researchgate.net |
| para-Cresol | ~86-88 | DFT/B3LYP | mdpi.com |
| 2,4,6-tri-tert-butylphenol | ~80-81 | Calorimetry/Equilibration | nist.gov |
Upon donating a hydrogen atom, 2,2'-Methylenebis(3-tert-butylphenol) forms a phenoxyl radical. The stability of this radical is paramount to the antioxidant's effectiveness; a more stable radical is less likely to initiate further undesirable radical chain reactions. Stability is primarily achieved through the delocalization of the unpaired electron across the aromatic system.
Computational methods can quantify radical stability by calculating the spin density distribution. In the phenoxyl radical of 2,2'-Methylenebis(3-tert-butylphenol), the unpaired electron is not confined to the oxygen atom but is delocalized onto the ortho and para positions of the benzene (B151609) ring. The tert-butyl group at the adjacent ortho position provides significant steric hindrance, which kinetically protects the radical center from reacting further. nrel.gov This combination of electronic delocalization and steric protection is a key feature of efficient antioxidants. nrel.gov
Calculations can map the spin density, showing the probability of finding the unpaired electron at different locations in the molecule. For a related compound, the 2,4,6-tri-tert-butyl phenyl radical, calculations show high buried volume due to the bulky substituents but a more localized unpaired electron compared to a benzyl (B1604629) radical. nrel.gov For the radical of 2,2'-Methylenebis(3-tert-butylphenol), the methylene (B1212753) bridge connecting the two phenolic rings allows for extended delocalization of the radical spin across both aromatic systems, further enhancing its stability.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While QM calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. For a flexible molecule like 2,2'-Methylenebis(3-tert-butylphenol), MD simulations are invaluable for exploring its conformational landscape and intermolecular interactions.
An MD simulation would track the atomic motions of the molecule, revealing the preferred orientations of the two phenolic rings relative to each other. This is governed by the rotation around the bonds of the central methylene bridge. The simulation can also characterize the dynamics of the intramolecular hydrogen bonds between the two hydroxyl groups, which can significantly influence the compound's reactivity and O-H BDE. Furthermore, MD simulations can model how the antioxidant interacts with its environment, such as solvent molecules or lipid membranes, providing a more realistic picture of its behavior in complex systems.
Density Functional Theory (DFT) Studies of Reactivity and Transition States
DFT is a widely used computational tool to study chemical reactivity and elucidate reaction mechanisms. nih.gov For 2,2'-Methylenebis(3-tert-butylphenol), DFT can be employed to model its primary antioxidant reaction: the hydrogen atom transfer (HAT) to a peroxyl radical (ROO•).
By calculating the potential energy surface for this reaction, researchers can identify the transition state—the highest energy point along the reaction pathway. The energy of this transition state determines the activation energy, which is a key factor governing the reaction rate. A lower activation energy implies a faster reaction and a more efficient antioxidant. DFT studies can compare the activation energies for hydrogen abstraction from different phenolic antioxidants, allowing for a ranking of their relative efficiencies. These calculations have shown that DFT methods like B3LYP are generally reliable for predicting substituent effects on reaction barriers. pan.olsztyn.pl
Structure-Activity Relationship (SAR) Modeling for Antioxidant Efficacy
Structure-Activity Relationship (SAR) models seek to correlate a molecule's structural features with its biological or chemical activity. For phenolic antioxidants, SAR models aim to predict antioxidant efficacy based on molecular descriptors.
The key structural features of 2,2'-Methylenebis(3-tert-butylphenol) that contribute to its antioxidant activity are:
The Phenolic Hydroxyl Groups: These are the primary sites for hydrogen atom donation.
Ortho-tert-butyl Groups: These bulky groups provide steric shielding to the resulting phenoxyl radical, enhancing its stability and preventing it from propagating radical chains. nrel.gov
The Methylene Bridge: This bridge links the two phenolic units, potentially allowing for cooperative antioxidant effects and extended radical delocalization.
Computational descriptors derived from the methods above, such as O-H BDE, radical stabilization energy, ionization potential, and steric parameters (e.g., buried volume), are used to build quantitative SAR (QSAR) models. These models can then be used to predict the antioxidant efficacy of new, untested compounds, accelerating the discovery of novel and more potent antioxidants.
In Silico Prediction of Chemical Properties Relevant to Research Design
Before undertaking laboratory research, in silico tools can predict a range of physicochemical properties for 2,2'-Methylenebis(3-tert-butylphenol), aiding in the rational design of experiments. Public databases like PubChem provide computationally predicted properties based on the molecule's structure. These predictions are useful for anticipating the compound's behavior, for instance, its solubility in different solvents or its potential to cross biological membranes.
Table 2: Predicted Physicochemical Properties of 2,2'-Methylenebis(3-tert-butylphenol) and Related Compounds
| Property | 2,2'-Methylenebis(3-tert-butylphenol) | 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) | 4,4'-Methylenebis(2,6-di-tert-butylphenol) | Reference |
|---|---|---|---|---|
| Molecular Formula | C21H28O2 | C23H32O2 | C29H44O2 | uni.lunih.govsigmaaldrich.com |
| Molecular Weight (g/mol) | 312.45 | 340.50 | 424.66 | uni.lusigmaaldrich.comsigmaaldrich.com |
| XLogP3 (Lipophilicity) | 6.5 | 7.2 | 9.4 | uni.lunih.gov |
| Hydrogen Bond Donors | 2 | 2 | 2 | uni.lusigmaaldrich.comnih.gov |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | uni.lusigmaaldrich.comnih.gov |
| Predicted Collision Cross Section (CCS, [M+H]⁺, Ų) | 177.2 | Not Available | Not Available | uni.lu |
Note: XLogP3 is a computed measure of hydrophobicity. Higher values indicate greater lipid solubility.
These predicted properties are crucial for designing experiments. For example, the high XLogP value suggests that 2,2'-Methylenebis(3-tert-butylphenol) has low water solubility but will be readily soluble in nonpolar organic solvents and lipids, which is relevant for its application in protecting oils, fats, and plastics from oxidation.
Degradation Pathways and Environmental Fate Studies Mechanistic Focus
Oxidative Degradation Mechanisms
The oxidative degradation of 2,2'-Methylenebis(3-tert-butylphenol) is a key pathway for its transformation. Studies on structurally similar compounds, such as 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (B1676452), provide significant insights into these mechanisms.
Catalytic ozonation has been demonstrated as an effective method for the degradation of related bisphenol compounds. nih.gov In these systems, the use of catalysts, such as nano-Fe3O4 composites, significantly enhances the decomposition of ozone, leading to the generation of highly reactive hydroxyl radicals (•OH). nih.gov Electron Paramagnetic Resonance (EPR) studies have confirmed that the presence of such catalysts leads to a greater production of hydroxyl radicals, which are instrumental in the degradation of the parent compound. nih.gov The generation of these potent oxidizing species is a critical step, as they can attack the aromatic rings and the methylene (B1212753) bridge of the bisphenol structure, initiating the degradation cascade.
Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been pivotal in identifying the various intermediate and final products formed during the oxidative degradation of similar phenolic antioxidants. nih.gov The degradation of 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in a catalytic ozonation process was found to yield a variety of smaller molecules. nih.gov This suggests that the degradation of 2,2'-Methylenebis(3-tert-butylphenol) would likely proceed through the cleavage of the methylene bridge and the breakdown of the phenolic rings.
Interactive Table: Potential Oxidation Products of Structurally Similar Bisphenols
Below is a sortable and searchable table of oxidation products identified in studies of a structurally related compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol).
| Product Name | Chemical Formula | Molecular Weight ( g/mol ) |
| 3,5-bis(1,1-dimethylethyl)phenol | C₁₄H₂₂O | 206.33 |
| 2-hydroxyhexanoic acid | C₆H₁₂O₃ | 132.16 |
| 2-propenoic acid, 1,1-dimethylethyl ester | C₇H₁₂O₂ | 128.17 |
| Butanoic acid, 2-methyl-, methyl ester | C₆H₁₂O₂ | 116.16 |
| Propanoic acid, 2,2-dimethyl- | C₅H₁₀O₂ | 102.13 |
This data is based on the degradation of a similar compound and serves as a predictive model for the degradation of 2,2'-Methylenebis(3-tert-butylphenol).
Photolytic Degradation Processes
While specific studies on the direct photolytic degradation of 2,2'-Methylenebis(3-tert-butylphenol) are not extensively available, the behavior of hindered phenolic antioxidants under UV light provides a basis for understanding its potential photolytic fate. everlight-uva.com Polymers are susceptible to degradation when exposed to UV light, and antioxidants are added to mitigate this. everlight-uva.com The photostability of the antioxidant itself is therefore a critical factor.
The photolytic degradation of phenolic antioxidants can lead to the formation of colored transformation products, such as quinone methides and stilbenequinones. jst.go.jp This discoloration is a known issue in polymer systems where phenolic antioxidants are combined with other stabilizers like hindered amine light stabilizers (HALS). jst.go.jp The interaction between different additives can sometimes accelerate the degradation and discoloration of the polymer. jst.go.jp The photocatalytic degradation of a simpler related compound, 4-tert-butylphenol, has been studied using catalysts under simulated solar light, indicating that phenolic compounds can be degraded through photocatalytic processes. mdpi.com
Thermal Degradation Mechanisms in Polymer Systems
2,2'-Methylenebis(3-tert-butylphenol) is utilized as an antioxidant to enhance the thermal stability of polymers during high-temperature processing and end-use. specialchem.com However, the antioxidant itself can undergo degradation under these conditions. The efficiency of sterically hindered phenolic antioxidants in providing long-term thermal stability is well-documented, particularly in polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). specialchem.com
The primary mechanism of action for phenolic antioxidants is the donation of a hydrogen atom from the hydroxyl group to terminate peroxy radicals, thus inhibiting the auto-oxidation chain reaction of the polymer. nih.gov The resulting phenoxyl radical is stabilized by the sterically hindering tert-butyl groups. specialchem.com
However, at elevated temperatures, the antioxidant can be consumed through various reactions. Studies on the thermal degradation of poly(bisphenol A carbonate) with tert-butyl phenyl end groups have shown that these groups can exert a specific antioxidant action, slowing the rate of thermal oxidation compared to uncapped polymers. researchgate.net The degradation of the antioxidant within the polymer matrix can lead to a reduction in its protective function over time. The thermal stability of the antioxidant is therefore crucial for the long-term performance of the polymer product. nih.gov The degradation of the polymer itself, which the antioxidant is meant to prevent, involves chain scission and can lead to a decrease in molecular weight and a deterioration of mechanical properties. mdpi.com
Applications in Materials Science Research and Mechanistic Implications
Polymer Additive Research
The principal application of 2,2'-Methylenebis(3-tert-butylphenol) in materials science is as an additive to prevent the degradation of polymeric materials. Its efficacy stems from its ability to counteract oxidative processes that compromise material integrity.
Role as an Antioxidant in Rubber and Elastomer Research
In the field of rubber and elastomer research, phenolic antioxidants are critical for protecting materials from degradation caused by heat, oxygen, and environmental exposure. nih.gov The subject compound and its close analogs, such as 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (B1676452), commonly known as Antioxidant 2246, are recognized as high-performance, non-staining stabilizers. partinchem.comepo.org
The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) groups to terminate the chain reactions initiated by peroxy radicals (ROO•) within the polymer matrix. partinchem.com The resulting phenoxy radical is sterically hindered by the adjacent tert-butyl groups, making it relatively stable and less likely to initiate new degradation chains. This scavenging of free radicals is crucial for preserving the mechanical properties of rubber, such as elasticity and tensile strength, thereby extending the service life of products like tires, seals, and hoses. vinatiorganics.com Research has shown that the effectiveness of phenolic antioxidants is influenced by the nature and position of substituents on the phenol (B47542) ring. partinchem.com Furthermore, studies have explored grafting these antioxidants onto silica (B1680970) nanoparticles to enhance their dispersion and permanence within a styrene-butadiene rubber (SBR) matrix, which can prevent issues like "blooming" where the additive migrates to the surface.
Stabilization Mechanisms in Polyolefin and other Thermoplastic Systems
Polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), and other thermoplastics are susceptible to thermal and oxidative degradation during high-temperature processing and throughout their service life. Hindered phenolic antioxidants, including 2,2'-Methylenebis(3-tert-butylphenol), are essential for their stabilization. vinatiorganics.com The stabilization mechanism is rooted in their function as primary antioxidants that trap free radicals. partinchem.comvinatiorganics.com
During oxidation, the antioxidant donates a hydrogen atom to a peroxy radical, interrupting the degradation cycle. This action prevents chain scission and cross-linking, which would otherwise lead to embrittlement, discoloration, and a loss of mechanical strength. vinatiorganics.comvinatiorganics.com Research findings indicate that the performance of these antioxidants is significantly enhanced when used in combination with secondary antioxidants, such as phosphites or thioesters. This synergistic effect is well-documented; the secondary antioxidant decomposes hydroperoxides (ROOH), which are stable byproducts of the initial radical scavenging, into non-radical species, thus preventing them from becoming a new source of radicals. partinchem.com This dual-component system provides comprehensive protection during both melt processing and long-term thermal aging. partinchem.com
A study comparing the antioxidant performance of a sterically hindered bisphenol, 4,4'-bis(2,6-di-tert-butylphenol), in polypropylene showed it to be significantly more effective than some commercial stabilizers, a fact attributed to its molecular structure. researchgate.net
Table 1: Comparative Performance of Antioxidants in Polypropylene (PP) This table is generated based on findings from comparative studies on antioxidant efficiency.
| Antioxidant Type | Relative Stabilizing Performance | Key Observation | Source |
| 4,4'-bis(2,6-di-tert-butylphenol) | High | More effective than several commercial AOs in increasing the oxidation induction period. | researchgate.net |
| Irganox 1010 | Moderate | Less efficient than the bisphenol tested under similar conditions. | researchgate.net |
| Agidol-2 | Lower | Shows lower plasticity retention index compared to the bisphenol in rubber aging tests. | researchgate.net |
Research on Adhesives and Sealants for Oxidative Stress Prevention
Adhesives and sealants are subject to degradation from atmospheric oxygen, heat, and light, which can lead to undesirable changes in viscosity, discoloration, loss of tack, and bond failure. chemicalpapers.com The incorporation of antioxidants is crucial to protect these formulations and ensure their long-term durability. chemicalpapers.comgoogle.com Tert-butyl phenolic antioxidants are utilized in these applications to inhibit oxidative degradation. nih.gov
Research in this area focuses on maintaining the aesthetic and mechanical properties of the adhesive or sealant over its intended lifespan. For water-based adhesives, such as those based on carboxylated-SBR latex, synergistic mixtures of antioxidants can prevent discoloration and preserve tack during aging. chemicalpapers.com The non-staining nature of phenolic antioxidants makes them particularly suitable for light-colored or clear adhesives and sealants where appearance is important. chemicalpapers.com The primary role of 2,2'-Methylenebis(3-tert-butylphenol) in this context is to scavenge radicals that form due to environmental stressors, thereby preventing the oxidative cross-linking or chain scission that degrades the polymer binder. nih.govpartinchem.com
Table 2: Applications of 2,2'-Methylenebis(tert-butylphenol) Analogs as Polymer Additives
| Material Class | Application | Function | Reference |
| Rubbers & Elastomers | Natural Rubber, SBR | Non-staining antioxidant, prevents oxidative aging | partinchem.com |
| Polyolefins | Polypropylene (PP), Polyethylene (PE) | Primary antioxidant, melt processing & long-term thermal stabilizer | vinatiorganics.com |
| Thermoplastics | ABS, PVC, Polystyrene | Protection against thermo-oxidative degradation | partinchem.com |
| Adhesives & Sealants | Water-based and solvent-based systems | Prevents discoloration, maintains tack and viscosity | nih.govchemicalpapers.com |
Advanced Materials Synthesis
Beyond its role as a protective additive, the bifunctional nature of 2,2'-Methylenebis(3-tert-butylphenol) presents opportunities for its use as a monomer in the creation of novel polymers.
Precursor Chemistry for Polymeric and Oligomeric Materials
The structure of 2,2'-Methylenebis(3-tert-butylphenol), with two reactive hydroxyl groups, positions it as a potential bisphenol monomer for step-growth polymerization. Bisphenols are a cornerstone in the synthesis of high-performance engineering thermoplastics such as polycarbonates and polyesters. titk.deuwb.edu.pl
The synthesis of polycarbonates, for instance, typically involves the reaction of a bisphenol with a carbonyl source like phosgene (B1210022) or diphenyl carbonate (DPC) through interfacial polymerization or melt transesterification. uwb.edu.pl While Bisphenol A is the most common monomer, research into new polycarbonate materials often involves alternative bisphenols to impart specific properties like higher thermal stability or modified optical characteristics. titk.de The bulky tert-butyl groups on the 2,2'-Methylenebis(3-tert-butylphenol) backbone could be expected to yield polymers with increased rigidity, thermal stability, and altered solubility. Similarly, it could be used as a diol in the synthesis of polyesters through reaction with dicarboxylic acids or their derivatives, leading to materials with unique structural features.
Influence on Polymerization Kinetics and Product Properties
When used as a stabilizer, the introduction of a phenolic antioxidant into a polymerization system can have a significant effect on the reaction kinetics, particularly in free-radical polymerization. The fundamental role of an antioxidant is to scavenge radicals. partinchem.com This activity can directly interfere with radical polymerization by terminating the growing polymer chains, which would manifest as a reduction in the polymerization rate and potentially affect the final molecular weight of the polymer. ifremer.fr Therefore, a key consideration in polymer synthesis is to add the stabilizer such that it does not inhibit the polymerization reaction itself but is available to protect the final product. ifremer.fr
In contrast, when used as a monomer in step-growth polymerization (e.g., for polycarbonates), its influence is primarily on the properties of the resulting polymer rather than the kinetics of chain formation in a radical sense. The incorporation of the 2,2'-Methylenebis(3-tert-butylphenol) unit into a polymer backbone directly influences the final properties of the material. The bulky, sterically hindering tert-butyl groups and the bridged aromatic structure would be expected to enhance the glass transition temperature (Tg), improve thermal stability, and increase the oxidative resistance of the resulting polymer compared to polymers made from less hindered, more flexible bisphenols. vinatiorganics.com
Research on Other Industrial Applications (e.g., Biodiesel Stabilization)
While 2,2'-Methylenebis(3-tert-butylphenol) is recognized for its role as an antioxidant in various material science applications, its specific use in the stabilization of biodiesel has not been extensively documented in publicly available research. However, the broader class of phenolic antioxidants, to which this compound belongs, has been the subject of significant investigation for improving the oxidative stability of biodiesel. mdpi.comnih.govnih.gov
Biodiesel, primarily composed of fatty acid methyl esters (FAMEs), is susceptible to oxidation, particularly when it contains unsaturated fatty acids. mdpi.com This degradation process can lead to the formation of peroxides, aldehydes, and acids, which can result in increased viscosity, sediment formation, and compromised fuel quality. mdpi.comnih.gov Antioxidant additives are crucial for preventing this deterioration and ensuring the long-term storage and performance of biodiesel. nih.govnih.gov
Phenolic antioxidants, including butylated hydroxytoluene (BHT) and tert-butylhydroquinone (B1681946) (TBHQ), are widely studied for this purpose. mdpi.com Their mechanism of action involves donating a hydrogen atom from their hydroxyl group to free radicals, thereby interrupting the auto-oxidation chain reaction. youtube.com The effectiveness of a phenolic antioxidant is influenced by its chemical structure, including the position and nature of substituent groups on the phenol ring. mdpi.com
Research on various phenolic antioxidants has provided insights into their efficacy in different types of biodiesel. The stability of biodiesel is often evaluated by measuring the induction period using methods like the Rancimat test. A longer induction period indicates greater resistance to oxidation.
Table 1: Research Findings on Phenolic Antioxidants in Biodiesel Stabilization
| Antioxidant Type | Biodiesel Source | Key Findings |
| General Phenolic Antioxidants | Various (Soybean, Rapeseed, Palm Oil) | Effective in increasing the induction period and preventing the formation of degradation products. mdpi.comnih.govtandfonline.com |
| Butylated Hydroxytoluene (BHT) | Various | Commonly used synthetic antioxidant that improves oxidative stability. mdpi.com |
| Tert-butylhydroquinone (TBHQ) | Various | Highly effective in low concentrations for stabilizing biodiesel. mdpi.com |
| Propyl Gallate (PG) | Various | Demonstrates significant antioxidant activity in biodiesel. tandfonline.com |
This table summarizes general findings for common phenolic antioxidants in biodiesel, as specific data for 2,2'-Methylenebis(3-tert-butylphenol) is not available in the searched literature.
Future Research Directions and Emerging Paradigms
Development of Next-Generation Methylenebis(phenol) Derivatives with Tailored Reactivity
The future of methylenebis(phenol) chemistry lies in the rational design of next-generation derivatives with precisely tailored reactivity. The goal is to move beyond the general antioxidant properties of existing compounds to create molecules optimized for specific applications. This involves strategic chemical modifications to the basic bisphenolic scaffold to influence properties such as solubility, thermal stability, and reaction kinetics.
Research in this area focuses on establishing clear structure-activity relationships (SAR) , where specific structural changes are directly linked to functional outcomes. drugdesign.org For instance, modifying the substituents on the phenolic rings can dramatically alter the reactivity. The introduction of methoxy (B1213986) groups, for example, has been shown to affect both the yield and selectivity during the synthesis of bisphenols. diva-portal.org Studies have demonstrated that a higher degree of methoxylation on the electrophile can lead to lower reaction yields, whereas increased methoxylation on the nucleophile (the phenol) can alter the ratio of resulting isomers. diva-portal.org
The synthesis of hindered phenols with bulky substituents, such as tert-butyl groups, is a key strategy for creating effective light stabilizers for polymers. kyoto-u.ac.jp The placement and nature of these alkyl groups are critical. For example, the reaction of o-cresol (B1677501) with cyclohexene (B86901) can be directed to selectively produce the desired ortho-alkylated product by using an aluminum (III) 2-methylphenoxide catalyst. kyoto-u.ac.jp This level of control is crucial for developing derivatives with predictable performance.
Future work will likely involve the synthesis of oligomeric and polymeric light stabilizers derived from bisphenols to create non-volatile and more permanent additives for materials. kyoto-u.ac.jp By carefully selecting starting materials and reaction conditions, researchers can create complex mixtures of oligomers with enhanced performance characteristics. kyoto-u.ac.jp The development of these tailored molecules will enable the creation of advanced polymers with superior durability and specific functionalities.
Table 1: Influence of Structural Modifications on Methylenebis(phenol) Derivative Properties
| Structural Modification | Observed Effect on Reactivity/Properties | Potential Application |
| Increased methoxylation of the electrophile | Decreased overall reaction yield during synthesis. diva-portal.org | Fine-tuning synthesis pathways to control product distribution. |
| Increased methoxylation of the nucleophile | Altered ratio of bisphenol isomers formed. diva-portal.org | Creating specific isomer blends for optimized performance. |
| Introduction of bulky alkyl groups (e.g., tert-butyl) | Enhanced stability and antioxidant/light-stabilizing function. kyoto-u.ac.jp | Development of long-lasting polymer additives. |
| Use of specific catalysts (e.g., Al(III) phenoxide) | Increased selectivity for ortho-alkylation. kyoto-u.ac.jp | Precise synthesis of targeted molecular architectures. |
| Polymerization/Oligomerization of phenolic units | Reduced volatility and improved permanence in the host material. kyoto-u.ac.jp | Advanced, non-migrating stabilizers for high-performance plastics. |
Advanced Analytical Techniques for Real-time Mechanistic Monitoring
Understanding the complex reaction mechanisms of methylenebis(phenol)s is critical for optimizing their performance and developing new applications. Traditional analytical methods often rely on analyzing samples at discrete time points, which may miss transient intermediates and rapid kinetic events. The future of this field is in the application of advanced, in situ analytical techniques that allow for real-time monitoring of reactions as they occur.
Spectroscopic methods are at the forefront of this effort. Techniques such as Attenuated Total Reflection Infrared (ATR-IR) and Raman spectroscopy have been successfully used to monitor the synthesis of bisphenols like Bisphenol F in real-time. rsc.org This allows for a detailed investigation of reaction kinetics and mechanisms, providing insights that are not possible with offline analysis. rsc.org By continuously collecting spectra during a reaction, researchers can track the consumption of reactants and the formation of products and intermediates, leading to optimized and more efficient synthesis processes. rsc.org
Other powerful techniques for studying antioxidant activity include:
Oxygen Radical Absorbance Capacity (ORAC): This method measures the ability of an antioxidant to protect a fluorescent probe from damage by free radicals. nih.govnih.gov
Ferric Reducing Antioxidant Power (FRAP): This assay assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govresearchgate.net
DPPH Assay: This test measures the scavenging of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov
These methods, while often used for endpoint analysis, can be adapted for kinetic studies to provide real-time parameters that describe antioxidant reactivity. nih.gov For more complex systems, such as analyzing bisphenols in environmental or biological samples, techniques like high-performance liquid chromatography (HPLC) combined with fluorescence or electrochemical detection offer high sensitivity and selectivity. nih.govnih.gov The development of solventless sample preparation methods, such as stir bar sorptive extraction, further enhances the ability to detect trace amounts of these compounds. mdpi.com
Table 2: Advanced Analytical Techniques for Bisphenol Research
| Technique | Information Gained | Application Example |
| In situ ATR-IR/Raman Spectroscopy | Real-time reaction kinetics, identification of intermediates, mechanistic insights. rsc.org | Optimizing the synthesis of bisphenols by monitoring reactant and product concentrations live. rsc.org |
| HPLC with Fluorescence/Electrochemical Detection | Quantification of trace levels of bisphenols and their derivatives. nih.govnih.gov | Monitoring bisphenol A in water samples with high sensitivity. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile derivatives. mdpi.com | Analysis of fatty acid methyl esters derived from biological samples. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of novel bisphenol derivatives. mdpi.com | Quantifying the phenolic content of complex mixtures. mdpi.com |
| Kinetic-based Antioxidant Assays (e.g., ORAC, FRAP) | Real-time parameters describing antioxidant activity and reactivity rates. nih.govnih.gov | Comparing the antioxidant efficacy of different phenolic compounds over time. nih.gov |
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental validation is becoming a powerful paradigm in chemical research. For methylenebis(phenol)s, this integrated approach allows for the prediction of molecular properties and reaction outcomes, guiding experimental work and accelerating the discovery of new, high-performance materials.
Density Functional Theory (DFT) is a key computational tool used to investigate the electronic structure and properties of molecules. nih.govnih.gov DFT calculations can predict various descriptors related to antioxidant activity, such as:
Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond, a key indicator of a phenol's ability to donate a hydrogen atom to a radical. rsc.org
Ionization Potential (IP): The energy required to remove an electron, relevant for single-electron transfer (SET) antioxidant mechanisms. rsc.org
Highest Occupied Molecular Orbital (HOMO) Energy: Related to the molecule's ability to donate an electron; higher HOMO energies often correlate with better antioxidant activity. nih.gov
These theoretical calculations allow researchers to screen potential new derivatives in silico before committing to their synthesis. nih.gov For example, a comparative study using DFT can explain the differences in radical scavenging activities among a series of phenolic derivatives, with the results often showing strong agreement with experimental data. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent another facet of predictive modeling. nih.gov These models use statistical methods to correlate chemical structures with biological or chemical activity. By developing QSAR models for phenolic antioxidants, it is possible to estimate the antioxidant capacities of new compounds based on calculated parameters like heat of formation and the number of hydroxyl groups. nih.gov
The integration of these computational tools with experimental techniques like molecular docking and dynamic simulations provides a comprehensive understanding of how bisphenolic compounds interact with other molecules or material matrices. nih.govresearchgate.netnih.gov This predictive power is invaluable for designing next-generation methylenebis(phenol) derivatives with tailored properties for specific applications, from improved polymer stabilizers to novel functional materials. nih.gov
Exploration of Self-Healing and Responsive Material Systems Incorporating Bisphenolic Units
A highly innovative research direction involves incorporating bisphenolic structures into "smart" materials that can respond to external stimuli or even heal themselves after damage. These advanced materials leverage the unique chemical properties of the phenolic units to create dynamic and functional polymer networks.
Self-healing materials are designed to intrinsically repair damage, extending the lifespan and reliability of products. One approach involves embedding microcapsules containing a healing agent, such as an epoxy resin based on bisphenol A, within a polymer matrix. nih.gov When a crack forms, it ruptures the microcapsules, releasing the healing agent which then polymerizes and repairs the damage. nih.govresearchgate.net Research has focused on optimizing these systems, including the stability of the microcapsules and the efficiency of the healing reaction. nih.gov
Another strategy involves creating polymers with dynamic or reversible bonds. The hydrogen-bonding capabilities of the hydroxyl groups on bisphenols can be exploited to create materials that can be reprocessed or healed. google.com These dynamic interactions allow the polymer network to rearrange and mend itself when subjected to a stimulus like heat.
Responsive materials change their properties in response to environmental triggers. The rigid, well-defined structure of bisphenolic units can be incorporated into polymer backbones to enhance mechanical properties like toughness and strength. For instance, poly(arylene pyridine) copolymers containing biphenyl (B1667301) units have been shown to significantly improve the tensile strength and toughness of epoxy composites. acs.org Furthermore, the modification of polymer systems with bisphenolic structures, such as in bismaleimide-diallyl bisphenol A, can lead to materials with enhanced properties like high corona resistance, which is critical for insulating materials in electrical applications. acs.org
The exploration of these systems is pushing the boundaries of materials science, with the potential to create everything from self-repairing coatings and adhesives to advanced composites for the aerospace and electronics industries. The fundamental chemistry of 2,2'-Methylenebis(3-tert-butylphenol) and its analogs provides a rich platform for the development of these next-generation intelligent materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
